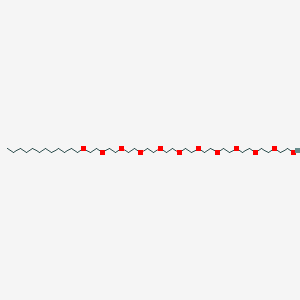
3,6,9,12,15,18,21,24,27,30,33-Undecaoxapentatetracontan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,9,12,15,18,21,24,27,30,33-Undecaoxapentatetracontan-1-ol: is a long-chain polyether alcohol. This compound is characterized by its multiple ether linkages and a terminal hydroxyl group. It is a member of the polyethylene glycol family, which is known for its versatility and wide range of applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,9,12,15,18,21,24,27,30,33-Undecaoxapentatetracontan-1-ol typically involves the polymerization of ethylene oxide. The process can be initiated by a nucleophilic attack on ethylene oxide by a hydroxyl group, leading to the formation of a polyether chain. The reaction is usually carried out under basic conditions, using catalysts such as potassium hydroxide or sodium hydroxide.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous addition of ethylene oxide to a hydroxyl-terminated initiator. The reaction is conducted in a high-pressure reactor, and the molecular weight of the resulting polymer can be controlled by adjusting the ratio of ethylene oxide to the initiator. The final product is purified through distillation or other separation techniques to remove any unreacted monomers and by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in 3,6,9,12,15,18,21,24,27,30,33-Undecaoxapentatetracontan-1-ol can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding ethers or alcohols with lower oxidation states.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Ethers, alcohols.
Substitution: Halides, esters.
Wissenschaftliche Forschungsanwendungen
3,6,9,12,15,18,21,24,27,30,33-Undecaoxapentatetracontan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its ability to dissolve both polar and non-polar substances.
Biology: Employed in the formulation of drug delivery systems, particularly in the creation of micelles and nanoparticles for targeted drug delivery.
Medicine: Utilized in the development of biocompatible materials for medical devices and implants.
Industry: Applied in the production of lubricants, surfactants, and emulsifiers due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of 3,6,9,12,15,18,21,24,27,30,33-Undecaoxapentatetracontan-1-ol is largely dependent on its polyether structure and terminal hydroxyl group. The compound can interact with various molecular targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. In drug delivery systems, it can encapsulate hydrophobic drugs within its polyether core, enhancing their solubility and bioavailability. The hydroxyl group can also participate in chemical reactions, allowing for further functionalization and modification of the compound.
Vergleich Mit ähnlichen Verbindungen
Polyethylene Glycol (PEG): A shorter-chain polyether with similar properties but lower molecular weight.
Polypropylene Glycol (PPG): Another polyether with a different repeating unit, leading to different physical and chemical properties.
Polytetrahydrofuran (PTHF): A polyether with a cyclic ether structure, offering different solubility and mechanical properties.
Uniqueness: 3,6,9,12,15,18,21,24,27,30,33-Undecaoxapentatetracontan-1-ol is unique due to its long-chain structure, which provides enhanced solubility for a wide range of substances and improved biocompatibility. Its multiple ether linkages and terminal hydroxyl group offer versatile functionalization options, making it suitable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
25763-63-7 |
|---|---|
Molekularformel |
C34H70O12 |
Molekulargewicht |
670.9 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C34H70O12/c1-2-3-4-5-6-7-8-9-10-11-13-36-15-17-38-19-21-40-23-25-42-27-29-44-31-33-46-34-32-45-30-28-43-26-24-41-22-20-39-18-16-37-14-12-35/h35H,2-34H2,1H3 |
InChI-Schlüssel |
QEZQGPFAVAAYQT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


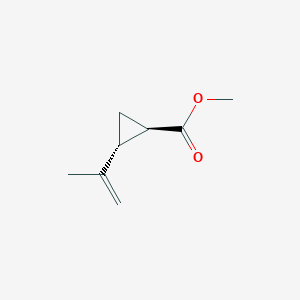
![Methyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14702027.png)


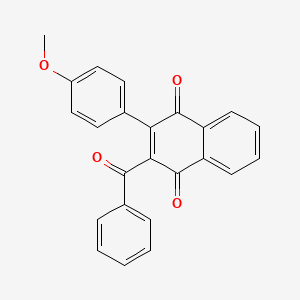
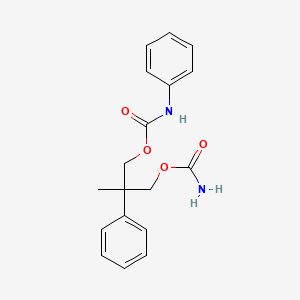
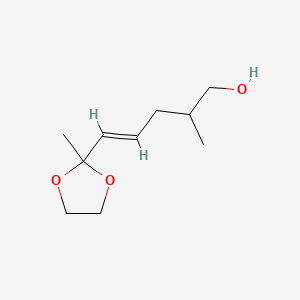
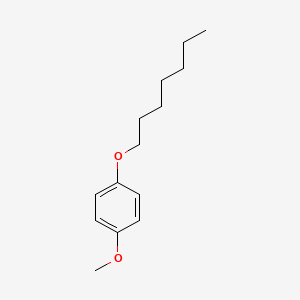

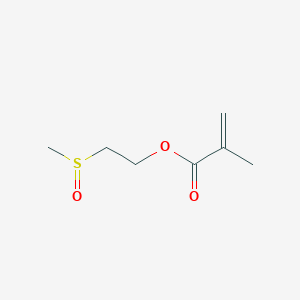
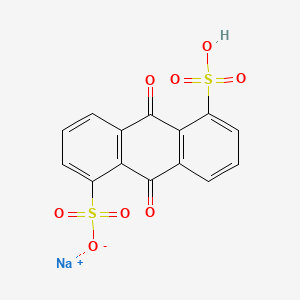
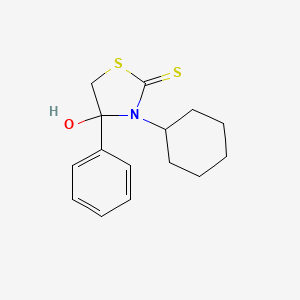
![1,2,3,4,6,7,8,9-Octaphenyl-5-silaspiro[4.4]nona-1,3,6,8-tetraene](/img/structure/B14702079.png)
![N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanamide](/img/structure/B14702087.png)
